molecular formula C11H13ClO3 B15374378 (7-Chlorochromane-4,4-diyl)dimethanol

(7-Chlorochromane-4,4-diyl)dimethanol

Cat. No.: B15374378
M. Wt: 228.67 g/mol
InChI Key: UMKFEFLYVSSFCM-UHFFFAOYSA-N
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Description

(7-Chlorochromane-4,4-diyl)dimethanol is a chlorinated chromane derivative featuring a bicyclic chromane backbone (benzopyran structure) substituted with a chlorine atom at the 7-position and two hydroxymethyl groups at the 4,4-positions. Chromane derivatives are known for their diverse biological and material applications, ranging from pharmaceuticals to fluorescent sensors. The chlorine substituent likely enhances lipophilicity and influences electronic properties, while the diol groups contribute to hydrogen bonding and solubility characteristics.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

[7-chloro-4-(hydroxymethyl)-2,3-dihydrochromen-4-yl]methanol

InChI

InChI=1S/C11H13ClO3/c12-8-1-2-9-10(5-8)15-4-3-11(9,6-13)7-14/h1-2,5,13-14H,3-4,6-7H2

InChI Key

UMKFEFLYVSSFCM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(CO)CO)C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride (Pyridoxine hydrochloride): A pyridine-based dimethanol derivative used in pharmaceuticals (e.g., Xonvea tablets). Its hydroxymethyl groups and aromatic ring enable high solubility in water and ethanol, critical for drug formulation .

(2-Phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol: An oxazole derivative with demonstrated antibacterial activity. The oxazole ring and phenyl group enhance stability and interaction with biological targets .

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: Features an oxazole ring with a phenethyl substituent, showing solubility >35.3 µg/mL at pH 7.4, suitable for aqueous applications .

(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN): A fluorescent probe for cerium(III) detection, leveraging the oxazolidine ring’s coordination capacity and the dimethanol group’s solubility .

Structural Contrasts :

  • Substituents: The 7-chloro group in (7-Chlorochromane-4,4-diyl)dimethanol may increase electron-withdrawing effects compared to methyl or phenyl groups in analogs, altering reactivity and binding affinity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound C₁₁H₁₃ClO₄ 244.67 (estimated) Moderate in polar solvents (inferred) Not reported Pharmaceuticals, Sensors
Pyridoxine hydrochloride C₈H₁₁NO₃·HCl 205.64 Very soluble in water, ethanol Not reported Vitamin B₆ supplementation
(2-Phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol C₁₂H₁₅NO₃ 229.25 Soluble in methanol, dichloromethane Not reported Antibacterial agents
[2-(2-Phenylethyl)-oxazole-4,4-diyl]dimethanol C₁₃H₁₇NO₃ 235.28 >35.3 µg/mL (pH 7.4) Not reported Drug delivery systems
TN fluorescent probe C₁₀H₁₄N₂O₃ 210.23 Soluble in HEPES buffer (pH 7.4) Not reported Cerium(III) detection

Notes:

  • Solubility trends correlate with backbone polarity: Pyridoxine hydrochloride’s pyridine ring and ionic nature enhance water solubility, while oxazole/chromane derivatives exhibit moderate solubility in organic solvents.
  • The chlorine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs.

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